molecular formula C7H16ClNO B12505282 2-Amino-2-cyclopentylethanol hydrochloride

2-Amino-2-cyclopentylethanol hydrochloride

Cat. No.: B12505282
M. Wt: 165.66 g/mol
InChI Key: AMFPXRQCROWAEL-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopentylethanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a white crystalline solid that is soluble in water and commonly used in various scientific research applications. The compound is known for its unique structure, which includes a cyclopentyl ring attached to an ethanolamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopentylethanol hydrochloride typically involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime. This intermediate is then reduced to cyclopentylamine, which is subsequently reacted with ethylene oxide to yield 2-Amino-2-cyclopentylethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is typically ensured through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopentylethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Various substituted ethanolamine derivatives.

Scientific Research Applications

2-Amino-2-cyclopentylethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopentylethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methylpropanol hydrochloride
  • 2-Amino-2-phenylethanol hydrochloride
  • 2-Amino-2-methyl-1-propanol hydrochloride

Uniqueness

2-Amino-2-cyclopentylethanol hydrochloride is unique due to its cyclopentyl ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications in research and industry.

Properties

IUPAC Name

2-amino-2-cyclopentylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7,9H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFPXRQCROWAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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